

Meta-analysis of Altizide Clinical Trial Data: A Comparative Guide

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Compound of Interest

Compound Name: Altizide

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For researchers and drug development professionals, a thorough understanding of the comparative efficacy and mechanisms of antihypertensive agents is crucial. This guide provides a meta-analysis of available clinical trial data on **altizide**, a thiazide-like diuretic, frequently used in combination with the potassium-sparing diuretic spironolactone. The following sections present a comparative analysis of this combination against other antihypertensive agents, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Comparative Efficacy of Altizide/Spironolactone

The combination of **altizide** and spironolactone has been evaluated in several clinical trials, demonstrating its efficacy in reducing blood pressure in patients with mild to moderate hypertension.

Blood Pressure Reduction

A large-scale, open, nonrandomized, multicenter study involving 946 patients with mild to moderate hypertension evaluated the safety and efficacy of a combination of 15 mg **altizide** and 25 mg spironolactone once daily.^[1] By day 45, blood pressure was normalized (diastolic BP \leq 90 mm Hg) in 72% of patients.^[1] For patients whose blood pressure was not controlled, the dosage was increased to two tablets per day, leading to blood pressure control in 83% of all patients by the end of the 90-day study.^[1]

In another multicenter study with 780 evaluable hypertensive patients, treatment with **altizide** and spironolactone (2 tablets per day) for 45 days resulted in a mean reduction of 15% in systolic and 14% in diastolic blood pressure from baseline.[\[2\]](#)

Treatment Group	Number of Patients	Duration	Outcome	Citation
Altizide (15mg) + Spironolactone (25mg)	946	90 days	83% of patients achieved blood pressure control (diastolic BP \leq 90 mm Hg).	[1]
Altizide + Spironolactone (2 tablets/day)	482	45 days	15% mean reduction in systolic BP, 14% mean reduction in diastolic BP.	[2]

Comparison with Enalapril

A double-blind, parallel-group study compared the efficacy and safety of enalapril (20 mg/day) with a combination of **altizide** (15 mg/day) and spironolactone (25 mg/day) over four months in 20 patients with moderate essential hypertension.[\[3\]](#) Both treatments led to a significant and identical drop in systolic blood pressure.[\[3\]](#) However, enalapril demonstrated a greater reduction in diastolic blood pressure by the fourth month (a 17% reduction compared to a 12% reduction with the diuretic combination).[\[3\]](#)

Another randomized, double-blind, parallel-group study involving 186 patients with moderate essential hypertension compared the fixed-dose combination of spironolactone and **altizide** with enalapril over 8 weeks.[\[4\]](#) Both treatments significantly reduced blood pressure to a similar extent.[\[4\]](#) Notably, enalapril was more effective in reducing supine diastolic blood pressure in patients younger than 50, while the spironolactone/**altizide** combination showed better results in those older than 50.[\[4\]](#)

Treatment	Patient Population	Duration	Systolic BP Reduction	Diastolic BP Reduction	Citation
Enalapril (20mg/day)	10 patients with moderate hypertension	4 months	Significant and identical to diuretic combination	17% reduction	[3]
Altizide (15mg) + Spironolactone (25mg)	10 patients with moderate hypertension	4 months	Significant and identical to enalapril	12% reduction	[3]
Spironolactone + Altizide	186 patients with moderate hypertension	8 weeks	Significant reduction	Better results in patients >50 years	[4]
Enalapril	186 patients with moderate hypertension	8 weeks	Significant reduction	More effective in patients <50 years	[4]

Adverse Effects

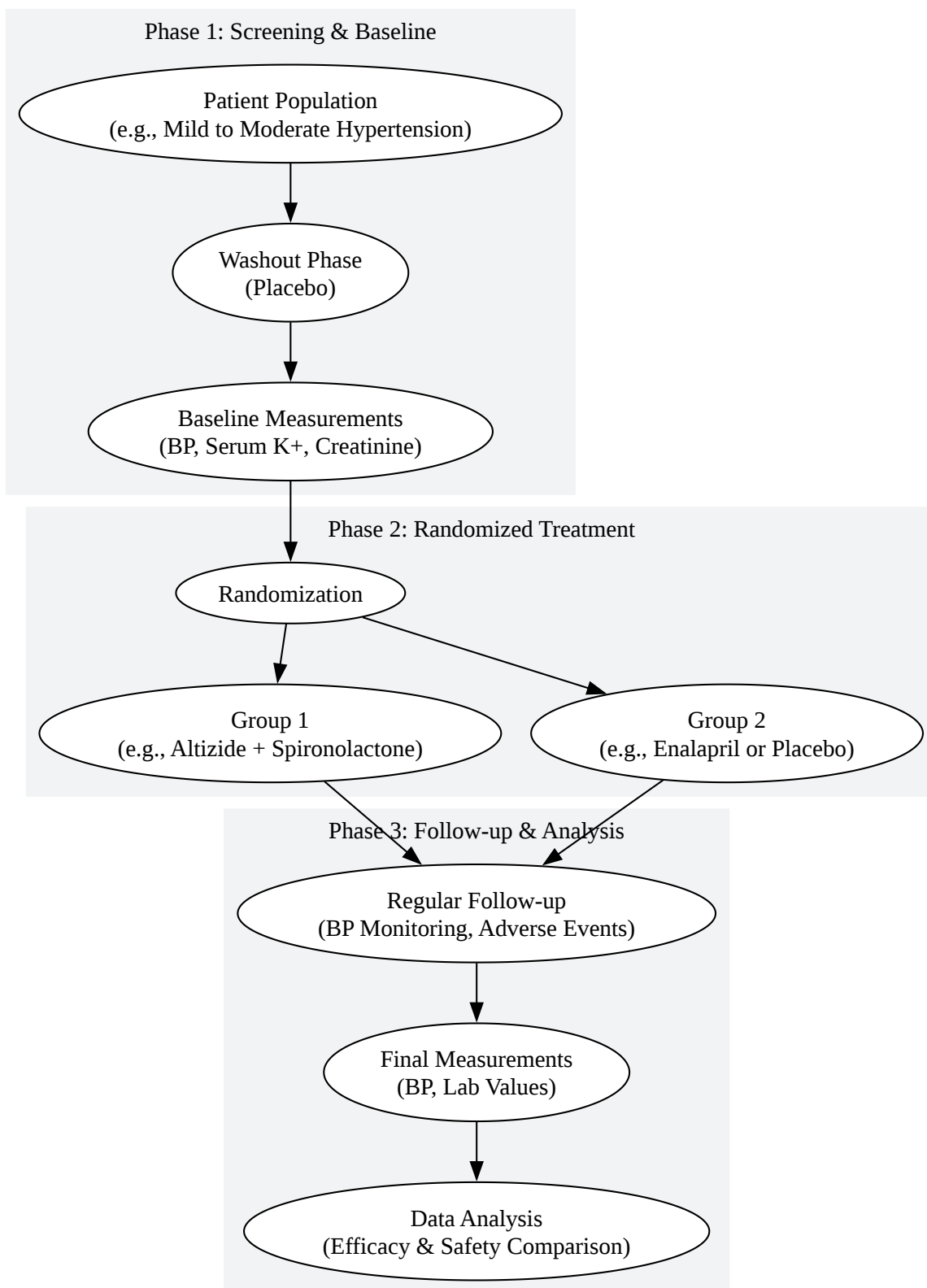
In the 90-day study of 946 patients, the rate of adverse effects reported by patients was low (5%).^[1] Treatment was discontinued in 6 patients due to hypokalemia (n=4) or elevated serum creatinine levels (n=2).^[1] An increase in serum uric acid levels was observed in 5.5% of patients.^[1] The study comparing the **altizide**/spironolactone combination with enalapril reported good safety for both treatments, with few side effects that did not require discontinuation of therapy.^[3]

Experimental Protocols

Detailed experimental protocols for the older clinical trials involving **altizide** are not extensively available in the public domain. However, based on the methodologies described in the

publications and standard practices for antihypertensive clinical trials, a general experimental workflow can be outlined.

General Clinical Trial Workflow for Hypertension Studies



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Methodology Details:

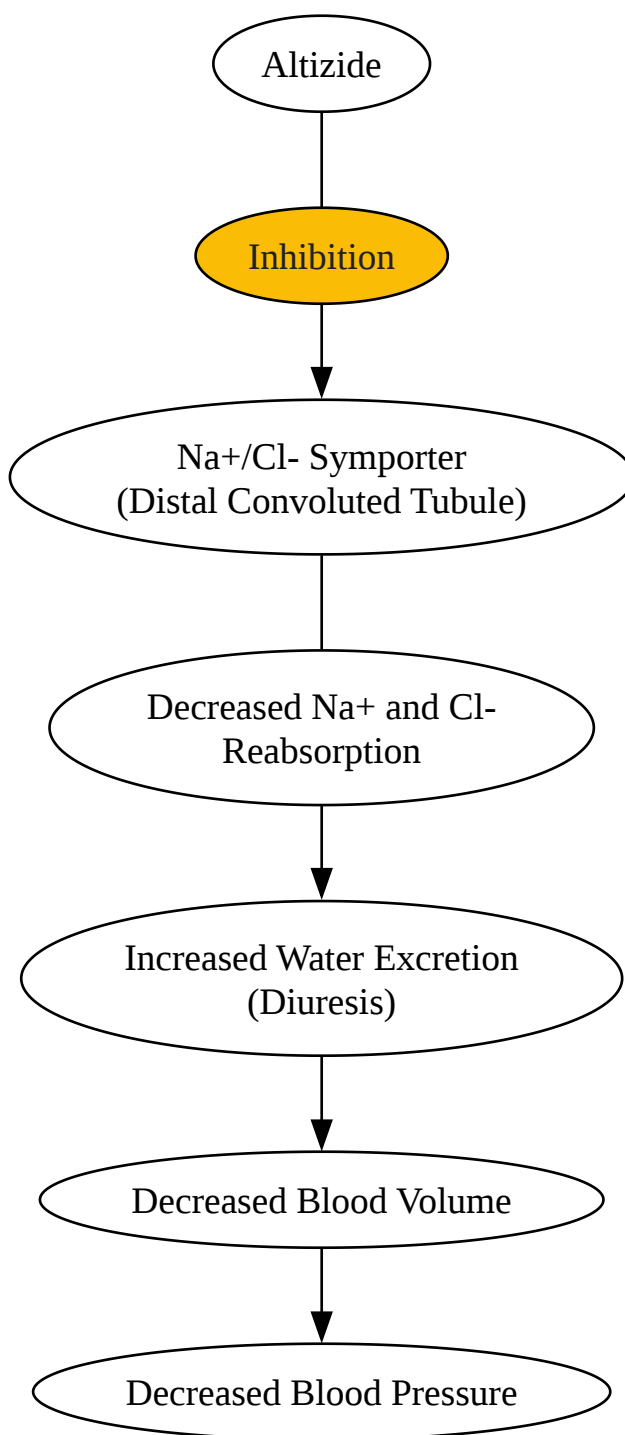
- **Patient Screening and Enrollment:** Participants with a diagnosis of essential hypertension meeting specific inclusion criteria (e.g., diastolic blood pressure between 90 and 120 mm Hg) are recruited.[1] A washout period with a placebo is often implemented to establish a stable baseline blood pressure.[3]
- **Baseline Measurements:** Before initiating treatment, baseline measurements are recorded, including systolic and diastolic blood pressure, heart rate, and serum levels of potassium, creatinine, and uric acid.[1]
- **Randomization and Blinding:** Patients are randomly assigned to receive the investigational drug (e.g., **altizide**/spironolactone) or a comparator drug/placebo.[3][4] Double-blinding is employed where neither the patient nor the investigator knows the treatment assignment.[3]
- **Treatment and Follow-up:** Patients are administered the assigned treatment for a predefined period (e.g., 8 weeks to 4 months).[3][4] Regular follow-up visits are scheduled to monitor blood pressure, assess for adverse events, and ensure treatment adherence.
- **Blood Pressure Measurement:** Blood pressure is measured at regular intervals using standardized methods. One described method involves an automatic apparatus (Dynamap 845) measuring blood pressure every five minutes for 30 minutes.[3]
- **Data Analysis:** The primary endpoint is typically the change in systolic and diastolic blood pressure from baseline. Statistical analyses are performed to compare the efficacy and safety between the treatment groups.

Signaling Pathways and Mechanisms of Action

The antihypertensive effect of the **altizide** and spironolactone combination is achieved through complementary mechanisms of action targeting different pathways involved in blood pressure regulation.

Altizide: Thiazide-Like Diuretic Action

Altizide, as a thiazide-like diuretic, acts on the distal convoluted tubule of the nephron. It inhibits the sodium-chloride symporter, leading to increased excretion of sodium and water, which in turn reduces blood volume and blood pressure.

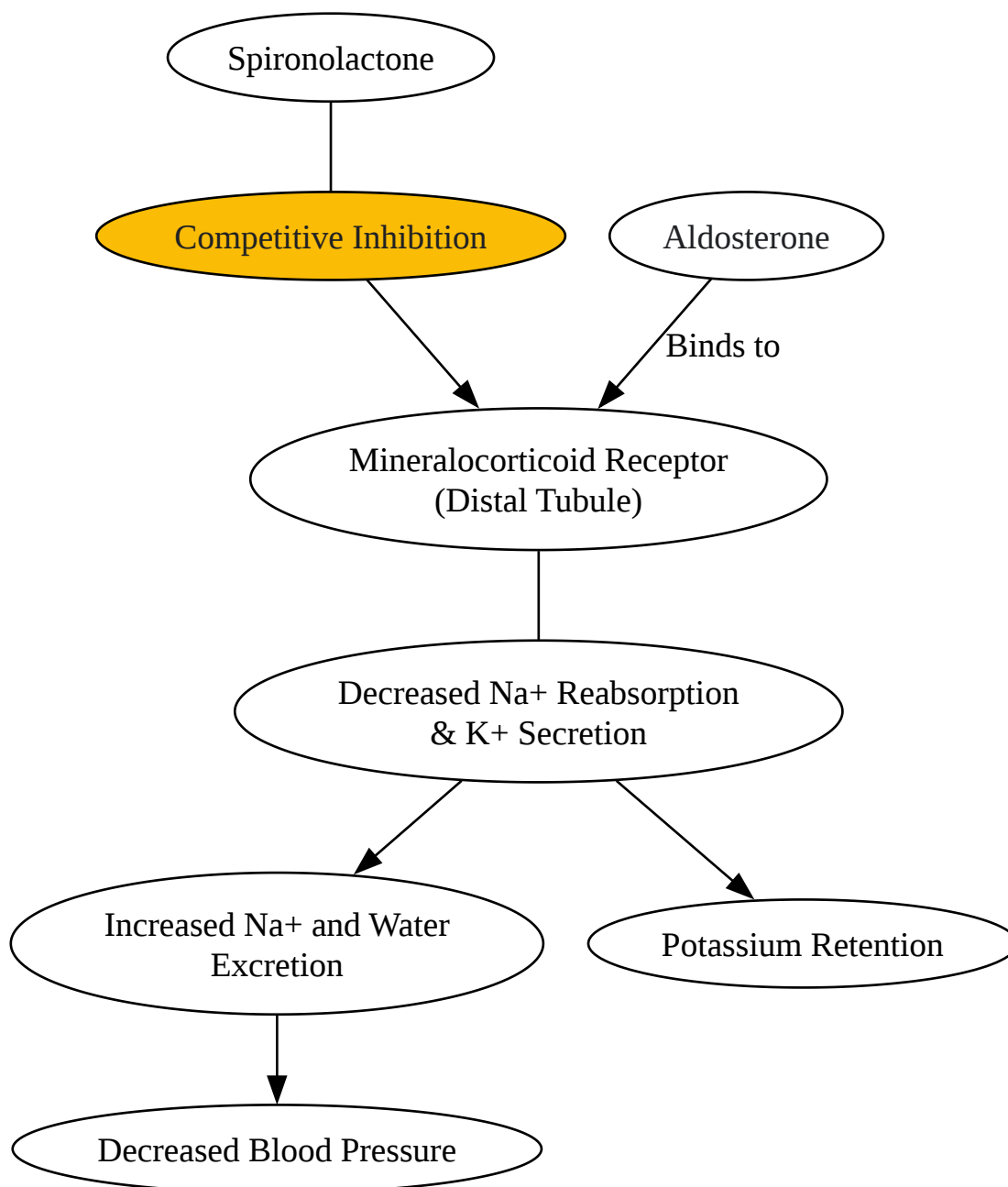


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Spironolactone: Aldosterone Antagonist Action

Spironolactone is a potassium-sparing diuretic and an aldosterone antagonist. It competitively binds to the mineralocorticoid receptor in the distal convoluted tubule, inhibiting the effects of

aldosterone. This leads to increased sodium and water excretion while conserving potassium.



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